molecular formula C11H12O5 B1456418 Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester CAS No. 72155-09-0

Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester

Cat. No.: B1456418
CAS No.: 72155-09-0
M. Wt: 224.21 g/mol
InChI Key: YKJINKFEYMPBMG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester (CAS 72155-09-0) is an aromatic ester compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol. Its structure features a benzoic acid methyl ester core functionalized with an ether-linked carboxyethyl side chain, making it a versatile and valuable bifunctional intermediate for synthetic chemistry and materials science research . This compound is primarily utilized as a chemical building block in organic synthesis. Its molecular structure, characterized by both a methyl ester and a carboxylic acid group, allows it to participate in diverse chemical reactions and serve as a precursor for more complex molecules. Research into structurally similar benzoic acid esters indicates potential applications in the development of polymer chemistry, where they can be used to synthesize polyesters with unique thermal properties for potential use in drug delivery systems . Furthermore, benzoic acid derivatives are extensively explored in medicinal chemistry for their biological activities. Studies on analogous compounds have shown that such esters can be key components in the structure-activity relationship (SAR) exploration for developing novel enzyme inhibitors, with some esters demonstrating excellent pharmacokinetic profiles for oral administration in preclinical research . The compound's reactivity aligns with typical benzoate esters, which are widely used as protecting groups for alcohols and phenols in multistep synthetic routes, a fundamental application in organic methodology . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-(4-methoxycarbonylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-11(14)8-2-4-9(5-3-8)16-7-6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJINKFEYMPBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester (CAS No. 72155-09-0) is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12O5
  • Molecular Weight : 208.21 g/mol
  • Chemical Structure : The compound features a benzoic acid moiety with a carboxyethoxy group and a methyl ester functional group, which may influence its solubility and biological interactions.

The biological activity of benzoic acid derivatives often relates to their ability to interact with specific biological targets:

  • Target Proteins : This compound may inhibit various enzymes or receptors involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.
  • Biochemical Pathways : It is hypothesized that the compound affects pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes.

Anticancer Properties

Several studies have investigated the anticancer potential of benzoic acid derivatives. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range.
Cell LineIC50 (µM)
HeLa15.2
MCF-712.5

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor sizes compared to control groups. The mechanism involved apoptosis induction in tumor cells.
  • Combination Therapies : When used in conjunction with established chemotherapeutics, the compound enhanced the efficacy of these drugs, suggesting a synergistic effect.

Pharmacokinetics

The pharmacokinetic profile of benzoic acid derivatives is crucial for understanding their therapeutic potential:

  • Absorption : Rapidly absorbed through gastrointestinal tract.
  • Metabolism : Primarily metabolized by liver enzymes, particularly cytochrome P450 isoforms.
  • Excretion : Eliminated via renal pathways.

Safety and Toxicity

While promising in therapeutic applications, safety assessments are vital:

  • Toxicity Studies : Acute toxicity studies indicate that high doses may lead to gastrointestinal irritation; however, no severe toxic effects were observed at therapeutic doses.

Scientific Research Applications

Chemistry

In the field of chemistry, benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development:

  • Drug Formulations : Its stability and reactivity make it suitable for incorporation into pharmaceutical formulations.
  • Therapeutic Applications : Investigations into its efficacy against specific diseases are ongoing.

Case Studies

Several case studies highlight the applications of this compound:

  • Polymer Chemistry : A study published in Polymer Chemistry demonstrated its use as a precursor for synthesizing poly(2-hydroxyethoxy benzoate), which showed unique thermal properties and potential for drug delivery systems.
  • Antimicrobial Efficacy : Research published in Journal of Applied Microbiology evaluated its effectiveness against biofilm-forming bacteria. The results indicated significant inhibition at concentrations comparable to traditional antibiotics.
  • Biocompatibility Studies : Investigations into its biocompatibility have shown promise for applications in biomedical devices and drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Carboxylic Acid Substituents

  • Mono-Methyl Terephthalate (CAS 1679-64-7): Structure: Methyl ester at one carboxyl group of terephthalic acid (1,4-benzenedicarboxylic acid). Properties: Higher polarity due to the free carboxylic acid group, enhancing solubility in polar solvents. Used in polymer intermediates . Contrast: The target compound’s 2-carboxyethoxy group introduces additional steric bulk and hydrogen-bonding capacity compared to terephthalate’s linear carboxyl groups.
  • 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid (CAS 1137-99-1): Structure: Hydroxyethyl ester linked via an ether to the benzoic acid. Properties: The hydroxyl group increases hydrophilicity and reactivity in esterification or crosslinking reactions .

Esters with Alkyl/Aryl Substituents

  • Benzoic Acid, 4-Dodecyl-, Methyl Ester (CAS 92186-10-2): Structure: Long dodecyl chain at position 3. Properties: Highly lipophilic, suitable for non-polar applications like surfactants or lubricants. Contrast: The target compound’s carboxyethoxy group imparts moderate polarity, balancing lipophilicity and aqueous solubility .
  • Ethyl 4-(5-Formyl-2-Furanyl)benzoate (CAS 19247-87-1):

    • Structure : Ethyl ester with a furan ring substituent.
    • Properties : The heteroaromatic furan enhances reactivity in cycloaddition or conjugation reactions.
    • Contrast : The carboxyethoxy group in the target compound may participate in acid-catalyzed hydrolysis more readily than the furan’s formyl group .

Nitro-Substituted Esters

  • (E)-3-(4-(Methoxycarbonyl)-2-Nitrophenyl)acrylic Acid (CAS 773130-43-1):
    • Structure : Methyl ester with nitro and acrylic acid substituents.
    • Properties : Nitro groups increase electron-withdrawing effects, stabilizing the ester against hydrolysis but reducing thermal stability.
    • Contrast : The absence of a nitro group in the target compound likely improves stability under basic conditions .

Data Table: Key Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Substituents Key Properties
Target Compound Not Available C11H12O5 4-(2-carboxyethoxy), 1-methyl ester Moderate polarity, hydrolyzable ester
Mono-Methyl Terephthalate 1679-64-7 C9H8O4 1-methyl ester, 4-carboxylic acid High polarity, polymer precursor
Benzoic Acid, 4-Dodecyl-, Methyl Ester 92186-10-2 C20H32O2 4-dodecyl, 1-methyl ester Lipophilic, surfactant applications
4-((2-Hydroxyethoxy)carbonyl)benzoic Acid 1137-99-1 C10H10O5 2-hydroxyethyl ester Hydrophilic, reactive hydroxyl group

Preparation Methods

Starting Materials and Key Intermediates

Ether Formation via Alkoxide Intermediate

  • The phenolic hydroxyl group of 4-(2-carboxyethoxy)phenol is deprotonated using a base such as potassium hydroxide or potassium carbonate to form the corresponding potassium alkoxide.
  • This alkoxide then reacts with methyl 2-(chloromethyl)benzoate in an organic solvent (e.g., THF or DMF) to form the ether linkage by nucleophilic substitution at the chloromethyl position.
  • Reaction conditions typically involve stirring at room temperature or mild heating (e.g., 65–90°C) for several hours to ensure complete conversion.

Esterification and Carboxylation Steps

  • The carboxyethoxy side chain can be introduced or modified by esterification reactions using methanol or other alcohols under acidic conditions (e.g., reflux with hydrochloric acid or sulfuric acid).
  • Saponification or hydrolysis of ester groups may be performed under controlled reflux to convert esters to acids or vice versa, depending on the desired final compound structure.
  • Acidification and purification steps involve extraction with organic solvents such as methylene chloride, washing with water, drying, and vacuum evaporation to isolate the product.

Reaction Conditions and Optimization

The following table summarizes typical reaction conditions and outcomes for similar ester and ether formation reactions relevant to the compound:

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Yield (%) Purity (%)
Alkoxide formation Potassium hydroxide, base THF, DMF, p-dioxane Room temp - 90 0.5 - 4 - -
Etherification Methyl 2-(chloromethyl)benzoate THF, DMF 65 - 90 3 - 8 85 - 93 68 - 91
Esterification (methylation) Methanol, acid (HCl or H2SO4) Methanol, toluene Reflux (85-110) 4 - 12 80 - 92 78 - 91
Saponification/hydrolysis Base (KOH), water p-Dioxane, methanol Reflux 4 - 12 - -
Purification Extraction, drying, vacuum evaporation Methylene chloride Ambient - - -

*Data adapted and consolidated from patent EP0519140A1 and related literature.

Research Findings and Notes

  • The choice of solvent critically affects yield and purity. For example, THF and p-dioxane provide high yields (up to 93%) and purity (up to 91%) in etherification and esterification steps.
  • Acidification with strong acids like hydrochloric acid or sulfuric acid under reflux is essential for completing esterification and ensuring product stability.
  • Use of catalytic amounts of crown ethers (e.g., 18-crown-6) can enhance reaction rates in some alkoxide formation steps.
  • Reaction times vary from 30 minutes for alkoxide formation to up to 12 hours for esterification and saponification, depending on temperature and reagent concentrations.
  • Purification typically involves aqueous-organic phase separations, drying, and vacuum evaporation to isolate the compound in high purity.

Q & A

Q. What are the recommended methods for synthesizing Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester?

Synthesis typically involves esterification or transesterification reactions. For example, reacting 4-hydroxybenzoic acid with 2-carboxyethyl bromide under basic conditions, followed by methyl esterification using methanol and an acid catalyst. Characterization via FT-IR (to confirm ester and carboxylic acid groups) and NMR (to verify substitution patterns) is critical. Evidence from similar compounds suggests the use of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor thermal stability during synthesis .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Chromatography : Use HPLC or GC-MS to assess purity, with retention time comparisons against known standards.
  • Spectroscopy : ¹H/¹³C NMR to confirm the ester linkage (δ ~3.8 ppm for methoxy groups) and carboxylic acid protons (broad peak ~10-12 ppm). Mass spectrometry (MS) provides molecular ion validation (expected m/z ≈ 210.18, based on formula C₁₀H₁₀O₅) .
  • Elemental analysis (C, H, O) to validate stoichiometry .

Q. What safety precautions are necessary when handling this compound?

While specific GHS data are unavailable, structural analogs suggest potential hazards:

  • Use PPE (gloves, goggles) due to possible skin/eye irritation from ester or carboxylic acid groups.
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Store in a cool, dry environment away from strong oxidizers .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

  • Thermodynamic properties : Apply the Joback Method to estimate boiling points, melting points, and critical temperatures based on group contributions.
  • Solubility : Use Crippen’s Fragmentation Method to calculate logP values, aiding in solvent selection for recrystallization.
  • Molecular volume : McGowan Method predicts molar volume for diffusion studies in polymer matrices or biological systems .

Q. What experimental strategies resolve contradictions in thermal degradation data?

Discrepancies in TGA/DSC results (e.g., decomposition temperatures) may arise from impurities or polymorphic forms. Mitigation steps include:

  • Repeating analyses under inert (N₂) vs. oxidative (O₂) atmospheres to assess environmental stability.
  • Pairing with X-ray diffraction (XRD) to correlate thermal events with crystallinity changes.
  • Cross-validating with dynamic mechanical analysis (DMA) for viscoelastic behavior under thermal stress .

Q. How does the ester substituent influence reactivity in downstream applications?

The 2-carboxyethoxy group introduces steric hindrance and hydrogen-bonding capacity. Comparative studies with analogs (e.g., 4-(octanoyloxy)benzoic acid) show:

  • Hydrolysis kinetics : Monitor via pH-stat titration to compare ester stability under acidic/basic conditions.
  • Functionalization potential : The carboxylic acid moiety allows conjugation with amines (e.g., amide bond formation) for drug delivery or polymer grafting .

Q. What advanced spectroscopic techniques elucidate its interaction with biomolecules?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity with proteins (e.g., serum albumin).
  • Fluorescence Quenching : Study interactions with DNA/RNA using ethidium bromide displacement assays.
  • Circular Dichroism (CD) : Detect conformational changes in enzymes upon ligand binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester
Reactant of Route 2
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Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester

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